ethyl 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]ethylidene}amino)benzoate
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Overview
Description
ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE is a complex organic compound featuring a benzothiazole ring, a pyrazole ring, and an ethyl benzoate moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through a condensation reaction. The final step involves esterification to introduce the ethyl benzoate group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzothiazole and pyrazole rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar structural features.
Pyrazole derivatives: Compounds containing the pyrazole ring with various substituents.
Ethyl benzoate: A simpler ester with similar functional groups.
Uniqueness
ETHYL 4-[(E)-{1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-PROPYL-1H-PYRAZOL-4-YL]ETHYLIDENE}AMINO]BENZOATE is unique due to its combination of benzothiazole, pyrazole, and ethyl benzoate moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24N4O3S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
ethyl 4-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-propyl-1H-pyrazol-4-yl]ethylideneamino]benzoate |
InChI |
InChI=1S/C24H24N4O3S/c1-4-8-19-21(15(3)25-17-13-11-16(12-14-17)23(30)31-5-2)22(29)28(27-19)24-26-18-9-6-7-10-20(18)32-24/h6-7,9-14,27H,4-5,8H2,1-3H3 |
InChI Key |
VFOXHQFFTFOJSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=C(C=C4)C(=O)OCC)C |
Origin of Product |
United States |
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